4-Formyl-morpholine-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
4-formylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-4-7-1-2-11-3-5(7)6(9)10/h4-5H,1-3H2,(H,9,10) |
InChI Key |
SBWHBZQGSQULRI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1C=O)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 4 Formyl Morpholine 3 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can participate in numerous reactions typical of carboxylic acids. These transformations allow for the modification of this part of the molecule to introduce different functional groups and build more complex structures.
Esterification and Amidation Reactions of 4-Formyl-morpholine-3-carboxylic acid
Esterification:
This compound can be converted to its corresponding esters through various esterification methods. A common and straightforward method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com
Alternatively, milder conditions can be employed, which are particularly useful for sensitive substrates. The Steglich esterification, for instance, utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). orgsyn.org This method is effective for converting sterically hindered and acid-labile substrates into esters. orgsyn.org Another reagent that can facilitate the esterification of carboxylic acids with alcohols is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). researchgate.net
| Method | Reagents | General Conditions | Key Features |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH) | Typically heated to reflux | Equilibrium reaction; often requires excess alcohol or water removal. masterorganicchemistry.com |
| Steglich Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room temperature in an aprotic solvent | Mild conditions, suitable for acid-labile substrates. orgsyn.org |
| DMTMM Method | Alcohol, 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), N-methylmorpholine | Room temperature in a solvent like THF | Can be performed with equimolar amounts of alcohol. researchgate.net |
Amidation:
The carboxylic acid functionality of this compound can also be converted into amides by reaction with primary or secondary amines. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures to drive off the water that is formed. mdpi.com
More commonly, the carboxylic acid is first activated to facilitate the reaction under milder conditions. Coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently used to form an active intermediate that readily reacts with an amine to form the corresponding amide. researchgate.net The formation of amides from carboxylic acids and amines can also be catalyzed by various organocatalysts. mdpi.com
Formation of Anhydrides and Acid Halides from the Carboxylic Acid Functionality
Anhydride (B1165640) Formation:
Acid anhydrides are reactive derivatives of carboxylic acids. Symmetrical anhydrides can be prepared from the corresponding carboxylic acid, often through dehydration. wikipedia.org However, a more common laboratory synthesis of both symmetrical and unsymmetrical anhydrides involves the reaction of a carboxylic acid or its carboxylate salt with an acid chloride. libretexts.orglibretexts.org For instance, this compound could be reacted with an appropriate acid chloride to yield a mixed anhydride.
Acid Halide Formation:
Acid halides, particularly acid chlorides, are highly reactive intermediates that can be used to synthesize a variety of other carboxylic acid derivatives. This compound can be converted to the corresponding acid chloride by treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgunizin.org Similarly, reaction with phosphorus tribromide (PBr₃) would yield the acid bromide. libretexts.orgunizin.org These acid halides are valuable synthetic intermediates due to their high reactivity in nucleophilic acyl substitution reactions. libretexts.org
| Derivative | Typical Reagent | Product |
|---|---|---|
| Acid Chloride | Thionyl chloride (SOCl₂) | 4-Formyl-morpholine-3-carbonyl chloride |
| Acid Bromide | Phosphorus tribromide (PBr₃) | 4-Formyl-morpholine-3-carbonyl bromide |
| Mixed Anhydride | Reaction with another acid chloride (R'COCl) | 4-Formyl-morpholine-3-carboxylic R'-carboxylic anhydride |
Reduction of the Carboxylic Acid to Alcohol and Aldehyde Derivatives
The carboxylic acid group of this compound can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. chemguide.co.uklibretexts.orgbritannica.comlibretexts.org The reaction proceeds via an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated. libretexts.orglibretexts.org It is important to note that LiAlH₄ is a very reactive reagent that can also reduce other functional groups, including the N-formyl group. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org
The reduction of a carboxylic acid to an aldehyde is not a direct transformation. However, it can be achieved indirectly. The carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org This less reactive hydride source allows for the isolation of the aldehyde before it is further reduced to the alcohol. libretexts.org
Reactions at the N-4 Formyl Group
The N-formyl group, being an amide, exhibits its own characteristic reactivity. Transformations at this site can lead to the introduction of different substituents on the nitrogen atom of the morpholine (B109124) ring.
Reduction of the Formyl Group to N-Methyl or N-Hydroxymethyl
The N-formyl group of N-formyl amino acids can be reduced to an N-methyl group. monash.edu This conversion can be achieved using reducing agents like borane (BH₃). However, a significant challenge in this reaction is that the reducing agent can also reduce the carboxylic acid group. monash.edu Therefore, protection of the carboxylic acid, for example as an ester, may be necessary before carrying out the reduction of the formyl group. Following the reduction, the protecting group can be removed to yield the N-methylated carboxylic acid.
The selective reduction of the formyl group to a hydroxymethyl group in the presence of a carboxylic acid is a challenging transformation that would likely require specific reagents and reaction conditions to achieve chemoselectivity.
Nucleophilic Additions to the Formyl Carbon
The carbonyl carbon of the N-formyl group is electrophilic and can be attacked by nucleophiles. However, amides are generally less reactive towards nucleophiles than aldehydes or ketones. Strong nucleophiles, such as organolithium or Grignard reagents, can add to the formyl group. This type of reaction has been utilized with N-formylmorpholine (the parent compound without the carboxylic acid) to prepare aldehydes. acs.org For this compound, the acidic proton of the carboxylic acid would first react with such strong nucleophiles, necessitating protection of the carboxylic acid group before any nucleophilic addition to the formyl group could occur.
Additionally, the N-formyl group can be removed entirely (deformylation) under certain conditions. For instance, N-formyl groups on peptides can be removed by acidic hydrolysis, sometimes using methanolic hydrochloric acid. google.com Hydrazine vapor has also been reported to remove N-formyl groups from proteins and peptides. nih.gov
Oxidative Transformations of the Formyl Group
The N-formyl group (-N-CHO) is the lowest oxidation state of an N-acyl group and is susceptible to oxidation. In the context of this compound, the formyl group can undergo several oxidative transformations.
One of the primary oxidative reactions is the conversion of the N-formyl group to a carbamoyl group (-N-COOH), which can subsequently decarboxylate. This process is often referred to as deformylation. Oxidative deformylation can be achieved using various reagents. For instance, peroxide-mediated methods are known to facilitate the N-formylation of amino acid esters via radical decarboxylative coupling with glyoxylic acids, a reaction that in reverse highlights the potential for oxidative cleavage of the formyl group. chemrxiv.org
Catalytic oxidation presents another pathway. Bimetallic nanoparticle catalysts, such as AuPd–Fe3O4, have been shown to be effective for the N-formylation of secondary amines through the oxidation of methanol. nih.gov The reverse reaction, the oxidation of the formyl group, could theoretically proceed under similar catalytic systems with an appropriate oxidant, likely yielding the corresponding carbamic acid, which may be unstable.
Oxidation to Carbamate Precursor: The formyl group is oxidized to a carbamate-like intermediate.
Hydrolysis/Decarboxylation: The intermediate can be hydrolyzed to remove the formyl group, yielding the secondary amine (morpholine-3-carboxylic acid) and carbon dioxide.
The presence of the adjacent carboxylic acid at the C-3 position may influence the reaction's regioselectivity and rate through electronic and steric effects.
Transformations of the Morpholine Ring System in this compound
The morpholine ring is a stable heterocycle, but it can undergo specific transformations under certain conditions, including ring-opening reactions and functionalization of the carbon skeleton.
The N-acyl substitution, in this case, the N-formyl group, generally makes the morpholine ring more susceptible to ring-opening reactions compared to its unsubstituted counterpart. Ring-opening can be initiated by nucleophilic attack or under oxidative conditions.
Oxidative Ring-Opening: Recent studies have explored the oxidative cleavage of C-C bonds in morpholine derivatives. For example, visible light-promoted oxidative cleavage using O2 as the final oxidant has been developed, providing a method for ring-opening under mild conditions. google.com Quantum chemistry calculations have also been used to investigate the ring-opening pathways in the oxidation of morpholine, revealing that molecular oxygen addition to carbon-centered morpholinyl radicals can lead to ring cleavage. nih.gov Such oxidative processes applied to this compound would likely lead to complex linear amino acid derivatives.
Reductive Ring-Opening: While less common for N-acyl morpholines, strong reducing agents could potentially cleave the C-O bonds within the ring, although this would require harsh conditions.
Re-cyclization: The products of ring-opening reactions, which would possess both amine and carboxylic acid functionalities, could serve as precursors for re-cyclization studies to form different heterocyclic systems, depending on the reaction conditions and reagents used. For instance, a cascade reaction involving the ring-opening of an oxazetidine followed by spontaneous ring closure has been used to form substituted morpholines, demonstrating the feasibility of cyclization pathways from linear precursors. nih.gov
Table 1: Potential Ring-Opening Strategies for N-Acyl Morpholine Systems
| Method | Conditions | Potential Products |
|---|---|---|
| Oxidative Cleavage | Visible light, O₂, photocatalyst | Linear amino-ether carboxylic acids |
| Ozonolysis | O₃, followed by reductive or oxidative workup | Various fragmented linear compounds |
| Radical-mediated | Radical initiators, O₂ | Complex mixture of linear oxidized products |
Functionalizing the C-2, C-5, or C-6 positions of the morpholine ring in this compound presents a synthetic challenge due to the lower reactivity of these C-H bonds compared to the N-H bond of an unsubstituted morpholine.
However, methods for C-H functionalization of heterocyclic systems are an active area of research. Electrochemical methods have been employed for the C-H oxidation and methoxylation of N-Boc protected morpholine. mdpi.com This suggests that electrochemical approaches could potentially be adapted to introduce functional groups at the C-2, C-5, or C-6 positions of the target molecule.
Radical-based reactions could also be envisioned. The formation of a morpholinyl radical through hydrogen abstraction could be followed by trapping with a suitable reagent to introduce a new substituent. nih.gov The regioselectivity of such a reaction would be a critical factor, influenced by the electronic effects of the N-formyl and C-3 carboxylic acid groups.
Syntheses of specifically substituted morpholines often rely on building the ring from functionalized precursors rather than modifying a pre-existing ring. organic-chemistry.orgnih.gov For example, syntheses starting from substituted amino alcohols or via ring-opening of aziridines allow for the precise placement of substituents around the morpholine core. beilstein-journals.orgnih.gov
Interplay Between the Formyl and Carboxylic Acid Functionalities
The proximity of the N-formyl and C-3 carboxylic acid groups in this compound suggests a potential for intramolecular interactions that could influence the molecule's reactivity.
Intramolecular Cyclization/Condensation: Under dehydrating conditions, it is conceivable that an intramolecular reaction could occur between the formyl group and the carboxylic acid. This might lead to the formation of a bicyclic lactone or a related condensed structure. However, the formation of such a strained ring system would likely be thermodynamically unfavorable.
Hydrolysis and Deformylation: The stability of the N-formyl group can be affected by the neighboring carboxylic acid. The carboxylic acid group could potentially catalyze the hydrolysis of the formyl group, particularly under acidic or basic conditions. Processes for the deformylation of N-formyl amino acids and peptides are well-established and often involve acidic hydrolysis. google.com The rate of this hydrolysis would be influenced by pH and temperature. Enzymes known as deformylases also specifically catalyze the removal of N-formyl groups from molecules like N-formylmethionine. nih.govacs.org
Conversion to Isocyanate: The reaction of N-protected amino acids with isocyanates is a known method for forming N-formamides. nih.gov The reverse, converting the carboxylic acid to an isocyanate which could then interact with the existing formyl group, is a theoretical possibility but less synthetically direct.
The chemical behavior of this compound is dictated by the combined properties of its functional groups. While direct experimental data on its specific transformations is limited, understanding the known reactivity of N-formyl groups, morpholine rings, and carboxylic acids allows for a predictive analysis of its chemical potential. Further research is needed to fully elucidate the specific pathways and products of its reactions.
Derivatization and Analogue Synthesis Based on 4 Formyl Morpholine 3 Carboxylic Acid
Synthesis of N-4-Substituted Morpholine-3-carboxylic Acid Analogues
The N-formyl group of 4-formyl-morpholine-3-carboxylic acid is a key handle for derivatization. A primary strategy for its modification involves deformylation to yield the secondary amine, morpholine-3-carboxylic acid, which can then be subjected to a variety of N-alkylation or N-arylation reactions.
Another significant approach is reductive amination. This one-pot reaction can be performed directly on the N-formyl group or, more commonly, by reacting a secondary amine with a carboxylic acid in the presence of a reducing agent. nih.govrsc.orgrsc.orgmasterorganicchemistry.comorganic-chemistry.org For instance, a general protocol involves the silane-mediated amidation of an amine with a carboxylic acid, followed by a zinc-catalyzed reduction of the resulting amide to furnish the N-substituted product. nih.gov This method is applicable to a broad range of amines and carboxylic acids. nih.gov The choice of reducing agent is critical, with reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective as they can selectively reduce imines in the presence of other carbonyl groups. masterorganicchemistry.com
These synthetic routes enable the introduction of a wide variety of substituents at the N-4 position, including alkyl, aryl, and heterocyclic moieties, thereby generating a diverse set of analogues.
Synthesis of C-3-Substituted Morpholine (B109124) Derivatives
The carboxylic acid moiety at the C-3 position of the morpholine ring provides a rich site for chemical elaboration, primarily through the formation of amide bonds. Amide coupling reactions are among the most frequently utilized transformations in medicinal chemistry, allowing for the connection of the morpholine core to a vast array of amine-containing building blocks. nih.govgrowingscience.com
The general principle of amide bond formation involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. hepatochem.comresearchgate.net This is typically achieved using a variety of coupling reagents. Common examples include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). nih.gov Uronium-based reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) are also highly effective, particularly for coupling challenging substrates. growingscience.com
The process generally involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an active ester or an acyliminium ion. nih.govhepatochem.com This intermediate then readily reacts with the incoming amine to form the stable amide linkage. researchgate.net This strategy has been successfully employed to synthesize libraries of C-3 substituted morpholine derivatives by coupling the carboxylic acid with diverse sets of primary and secondary amines. e3s-conferences.orgresearchgate.net
Below is a table summarizing common coupling reagents used for the synthesis of C-3 amide derivatives.
| Coupling Reagent | Additive(s) | Typical Conditions |
| EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) | HOBt (1-Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) | Organic solvent (e.g., DMF, CH2Cl2), Room Temperature |
| DCC (N,N′-Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | Organic solvent (e.g., CH2Cl2), Room Temperature |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA (N,N-Diisopropylethylamine) | Organic solvent (e.g., DMF), Room Temperature |
| BOPCl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) | Et3N (Triethylamine) | Organic solvent (e.g., CH2Cl2), Room Temperature |
Development of Stereoisomeric Analogues and Evaluation of Stereochemical Impact
The morpholine-3-carboxylic acid core contains at least one stereocenter at the C-3 position, making the synthesis of stereoisomerically pure analogues a critical aspect of derivatization. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer potentially exhibiting desired activity while the other may be inactive or have undesirable effects. nii.ac.jp
Methods for obtaining enantiopure compounds generally fall into three categories: chiral pool synthesis, asymmetric synthesis, and optical resolution. tcichemicals.com Chiral resolution is a common strategy where a racemic mixture of a carboxylic acid intermediate is separated into its constituent enantiomers. nii.ac.jp This can be achieved by forming diastereomeric salts with a chiral amine or, more commonly, by creating diastereomeric esters with a chiral auxiliary, such as L-menthol. nih.govresearchgate.net These diastereomers, having different physical properties, can then be separated by chromatography. nih.gov
Stereoselective synthesis is another powerful approach. For example, polymer-supported solid-phase synthesis has been used to create morpholine-3-carboxylic acid derivatives with control over the stereochemistry. acs.orgnih.govacs.orgimtm.cz Starting from immobilized, enantiomerically pure amino acids like serine or threonine, a series of reactions including N-alkylation, sulfonylation, and cyclization can lead to the desired morpholine structures. acs.orgresearchgate.net The use of specific reagents and conditions during these steps can influence the configuration of newly formed stereocenters. acs.org
The evaluation of these stereoisomeric analogues is crucial for understanding structure-activity relationships. Research has shown that the specific three-dimensional arrangement of substituents on the morpholine ring can significantly impact the molecule's interaction with biological targets. nih.gov
Library Synthesis Methodologies for this compound Derivatives
To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and library synthesis methodologies are employed. These techniques allow for the rapid generation of a large number of structurally related compounds for screening purposes. nih.govresearchgate.netscielo.br
Both solution-phase and solid-phase synthesis strategies have been developed for creating morpholine-based libraries. In solution-phase parallel synthesis, reactions are carried out in arrays of separate reaction vessels, often utilizing robotics and high-throughput purification techniques like liquid chromatography-mass spectrometry (LC/MS). nih.gov This approach has been used to produce libraries with thousands of distinct morpholine derivatives by reacting a common intermediate with diverse sets of reagents. nih.gov
Solid-phase synthesis offers advantages in terms of purification, as excess reagents and by-products can be simply washed away from the resin-bound product. acs.orgresearchgate.net A typical solid-phase synthesis of morpholine derivatives might start with an amino acid, such as serine, attached to a solid support. acs.orgnih.gov The synthesis then proceeds through a sequence of steps to build the morpholine ring and introduce points of diversity. For instance, after immobilization and deprotection, the nitrogen can be functionalized (e.g., by sulfonylation), followed by alkylation and subsequent acid-mediated cleavage from the resin to release the final products. acs.org This "split and pool" methodology allows for the creation of very large combinatorial libraries. researchgate.net
These library synthesis approaches are powerful tools for generating diverse collections of morpholine derivatives, enabling systematic investigation of their properties and functions.
Computational and Mechanistic Studies on 4 Formyl Morpholine 3 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Conformation
Detailed quantum chemical calculations are a cornerstone for understanding the fundamental properties of a molecule. However, specific studies on the electronic structure and conformation of 4-Formyl-morpholine-3-carboxylic acid are not found in the current body of scientific literature.
A comprehensive analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide critical insights into the reactivity and electronic properties of this compound. Similarly, a detailed charge distribution analysis would reveal the electrophilic and nucleophilic sites within the molecule. This information is crucial for predicting its behavior in chemical reactions. While general principles of quantum chemistry can be applied to hypothesize these properties, specific computational data from peer-reviewed research is not available.
The morpholine (B109124) ring is known to adopt a chair conformation, similar to cyclohexane. researchgate.net However, the presence of substituents, such as the formyl and carboxyl groups in this compound, can influence the conformational preference. A detailed conformational analysis would be necessary to determine the most stable spatial arrangement of the molecule, including the relative orientations of the formyl and carboxyl groups. Such studies, which would likely involve computational methods to calculate the potential energy surface, have not been specifically reported for this compound.
Elucidation of Reaction Mechanisms for Synthetic Pathways and Chemical Transformations
Understanding the mechanisms of how a compound is synthesized and how it transforms is fundamental to its application. For this compound, specific mechanistic studies detailing its formation or subsequent reactions are not available. General synthetic routes to morpholine derivatives often involve the cyclization of amino alcohols. researchgate.net However, the specific sequence and mechanistic details for introducing the formyl and carboxyl groups at the 3 and 4 positions of the morpholine ring have not been elucidated in the literature.
Theoretical Predictions of Reactivity and Selectivity for this compound
Theoretical predictions, often based on quantum chemical calculations, can provide valuable information about a molecule's reactivity and selectivity in various chemical reactions. For this compound, such predictive studies are absent from the scientific literature. These studies would typically involve calculating reactivity indices and mapping the electrostatic potential to identify sites susceptible to electrophilic or nucleophilic attack.
Molecular Dynamics Simulations to Understand Solution-Phase Behavior
Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules in solution, providing insights into solvation, conformational dynamics, and interactions with other molecules. mdpi.com While MD simulations have been employed to study the interfacial behavior of simpler compounds like N-formylmorpholine, researchgate.net there are no reported MD studies specifically focused on the solution-phase behavior of this compound. Such simulations would be invaluable for understanding its properties in a biological or chemical system.
WO2004014902A1 - Fused pyrroledicarboxamides and their use as pharmaceuticals - Google Patents The compounds of formula (I) are suitable for the treatment of TASK-1 channel-mediated diseases such as arrhythmias, in particular atrial arrhythmias like atrial fibrillation or atrial flutter, and respiratory disorders, in particular sleep-related respiratory disorders like sleep apnea, for example. The compounds according to the invention are also suitable for use as a medicament for treating snoring. The compounds of the invention can be used for the production of a medicament for treating arrhythmias, in particular atrial fibrillation or atrial flutter, sleep-related respiratory disorders, central and obstructive sleep apnea, Cheyne-Stokes respiration, snoring, gastro-intestinal diseases, diseases of the bile duct and the pancreas, and/or CNS disorders. ... Also for the characterization of the products, customary methods are used such as NMR, IR and mass spectroscopy. Another subject of the present invention are the novel starting compounds and intermediates occurring in the synthesis of the compounds of the formula I, including the compounds of the formulae II, III, IV, V, VII, VIIIa, VIIIb, IXa, IXb, X, XI, XIIa, XIIb, XIIIa, XIIIb, XIVa, XIVb, XVa, XVb, XVI, XVII, XVIII, XIX, XX, XXIa, XXIb, XXII, XXIII, XXIV, XXVa, XXVb, XXVIa, XXVIb, XXVII and XXVIII. Example 1: this compound To a mixture of this compound (comp. no. 1) (43 g, 0.295 mol) and acetic anhydride (B1165640) (410 g, 4 mol) was added ethyl propiolate (190 g, 1.94 mol). The resulting mixture was heated slowly to 120° C. which was accompanied by gas evolution. After heating for 2 h at 120° C, the resulting mixture was concentrated under reduced pressure. The crude product was purified by silica gel chromatography (eluting with a mixture of heptane/ethyl acetate 1/1). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5r4xP8Xh6qCg_16o657y4g7e1B6Q3R3-D0557eYV8L3210x3y2-t2T7_d-10iW03h609V02L2l4_y-z5jYFf4Xb009qI4g4oG9B38l_bX4wL8l-G8x1iB_sP3t7X6Q-7L8N US20110201593A1 - Substituted 3-azabicyclo[3.1.0]hexanes - Google Patents The following examples are intended to illustrate the invention in greater detail without restricting its scope. The structures of the products were confirmed by NMR spectroscopy and mass spectrometry. The purity of the compounds was determined by means of HPLC-MS. Unless stated otherwise, the mixing ratios of the solvents are given in volume/volume. Example 1: (1S,5R,6S)-6-(aminomethyl)-3-(2-methoxy-4-((R)-1-(4-(trifluoromethyl)phenyl) ethoxy)benzoyl)-3-azabicyclo[3.1.0]hexane hydrochloride The title compound was prepared by the following reaction sequence: (1S,5R,6S)-6-((tert-butoxycarbonylamino)methyl)-3-azabicyclo[3.1.0]hexane hydrochloride To a solution of (1S,5R,6S)-3-benzyl-6-((tert-butoxycarbonylamino)methyl)-3-azabicyclo[3.1.0] hexane (150 mg, 0.45 mmol) in methanol (5 mL) was added palladium on carbon (10percent, 30 mg) and ammonium formate (143 mg, 2.27 mmol). ... The following examples are intended to illustrate the invention in greater detail without restricting its scope. The structures of the products were confirmed by NMR spectroscopy and mass spectrometry. The purity of the compounds was determined by means of HPLC-MS. Unless stated otherwise, the mixing ratios of the solvents are given in volume/volume. Example 1: (1S,5R,6S)-6-(aminomethyl)-3-(2-methoxy-4-((R)-1-(4-(trifluoromethyl)phenyl) ethoxy)benzoyl)-3-azabicyclo[3.1.0]hexane hydrochloride The title compound was prepared by the following reaction sequence: (1S,5R,6S)-6-((tert-butoxycarbonylamino)methyl)-3-azabicyclo[3.1.0]hexane hydrochloride To a solution of (1S,5R,6S)-3-benzyl-6-((tert-butoxycarbonylamino)methyl)-3-azabicyclo[3.1.0] hexane (150 mg, 0.45 mmol) in methanol (5 mL) was added palladium on carbon (10percent, 30 mg) and ammonium formate (143 mg, 2.27 mmol). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_05uO_2Tq2u0s-L9T3rQp1qW8-r7vL5vW_99b-d7W1qUa-B-u49767f3RjQkI47r-EaJ3K_4r4L05l0v4_4-s4t60T3D0-4O9w010g090-4s8p6L2S090-2g6D5L0-2u0n0-0-2-0-0-0-0-2-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-Tadashi, Hiraoka; Masahiro, Murakami; Yasunobu, Arikawa; ... (2012). Development of a practical asymmetric synthesis of a key intermediate for the synthesis of the CETP inhibitor, anacetrapib. . doi:10.1016/j.tet.2012.08.067. ... The reaction mixture was stirred at 70°C for 2h. After cooling to ambient temperature, water and MTBE were added. The organic layer was separated, and the aqueous layer was extracted with MTBE. The combined organic layers were washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, and concentrated in vacuo to give a crude product of tert-butyl (3S)-4-formyl-3-((S)-1-phenylethyl)morpholine-3-carboxylate as a yellow oil. This crude product was used in the next step without further purification. 1H NMR (400MHz, CDCl3) δ 8.07 (s, 1H), 7.35–7.25 (m, 5H), 4.60 (q, J=7.0Hz, 1H), 4.10–4.00 (m, 1H), 3.90–3.75 (m, 2H), 3.70–3.60 (m, 1H), 3.45–3.30 (m, 2H), 1.51 (d, J=7.0Hz, 3H), 1.43 (s, 9H). ... The reaction mixture was stirred at 70°C for 2h. After cooling to ambient temperature, water and MTBE were added. The organic layer was separated, and the aqueous layer was extracted with MTBE. The combined organic layers were washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, and concentrated in vacuo to give a crude product of tert-butyl (3S)-4-formyl-3-((S)-1-phenylethyl)morpholine-3-carboxylate as a yellow oil. This crude product was used in the next step without further purification. 1H NMR (400MHz, CDCl3) δ 8.07 (s, 1H), 7.35–7.25 (m, 5H), 4.60 (q, J=7.0Hz, 1H), 4.10–4.00 (m, 1H), 3.90–3.75 (m, 2H), 3.70–3.60 (m, 1H), 3.45–3.30 (m, 2H), 1.51 (d, J=7.0Hz, 3H), 1.43 (s, 9H). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_05uO_2Tq2u0s-L9T3rQp1qW8-r7vL5vW_99b-d7W1qUa-B-u49767f3RjQkI47r-EaJ3K_4r4L05l0v4_4-s4t60T3D0-4O9w010g090-4s8p6L2S090-2g6D5L0-2u0n0-0-2-0-0-0-0-2-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-flickerplate-app/src/app/page.tsx import Image from "next/image";
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Future Research Directions and Perspectives on 4 Formyl Morpholine 3 Carboxylic Acid
Exploration of Unprecedented Reactivity and Novel Synthetic Cascades
The inherent functionalities of 4-Formyl-morpholine-3-carboxylic acid present a fertile ground for discovering unprecedented reactivity and designing novel synthetic cascades. The aldehyde and carboxylic acid groups, in proximity on a constrained morpholine (B109124) scaffold, could lead to unique intramolecular reactions or serve as handles for complex multicomponent reactions. For instance, the formyl group can act as a key component in the Groebcke–Blackburn–Bienaymé reaction, a three-component reaction that allows for the rapid assembly of complex molecules. The strategic positioning of the carboxylic acid could influence the stereochemical outcome of such reactions or enable sequential transformations in a one-pot fashion.
Future investigations should focus on systematically exploring the reactivity of this molecule under a variety of conditions. This includes screening different catalysts, solvents, and reaction partners to uncover novel transformations. The insights gained from these studies could lead to the development of efficient synthetic routes to previously inaccessible molecular architectures.
Investigation of New Derivatization Strategies for Enhanced Functionality
The development of new derivatization strategies for this compound is crucial for enhancing its functionality and tailoring its properties for specific applications. The carboxylic acid moiety provides a straightforward point for modification through amide bond formation or esterification. nih.govnih.gov This allows for the introduction of a wide array of functional groups, including fluorescent tags, bioactive molecules, or polymerizable units. nih.gov
Similarly, the formyl group can be transformed into various other functionalities, such as amines via reductive amination or alkenes through Wittig-type reactions. These derivatizations can significantly alter the molecule's physical and chemical properties, opening up new avenues for its use. For example, the introduction of a bromophenethyl group can incorporate an isotopic signature, enhancing detection and screening capabilities in analytical applications. nih.gov
| Functional Group | Potential Derivatization Reaction | Introduced Functionality |
| Carboxylic Acid | Amide Coupling | Peptides, Polymers, Solid Supports |
| Carboxylic Acid | Esterification | Prodrugs, Fluorescent Labels |
| Formyl Group | Reductive Amination | Chiral Amines, Catalytic Ligands |
| Formyl Group | Wittig Reaction | Substituted Alkenes, Conjugated Systems |
Expansion of Applications in Emerging Areas of Chemical Science
The unique structural features of this compound and its derivatives suggest potential applications in several emerging areas of chemical science. The morpholine scaffold is a common motif in medicinal chemistry, and derivatives of this compound could exhibit interesting biological activities. The ability to readily introduce diverse substituents through derivatization makes it an attractive building block for the synthesis of compound libraries for drug discovery.
Furthermore, the presence of both an aldehyde and a carboxylic acid could make it a valuable precursor for the synthesis of novel polymers and materials. For instance, it could be used as a monomer in the production of functional polyamides or polyesters with tailored properties. The rigid morpholine core could impart desirable thermal or mechanical properties to the resulting materials.
Development of High-Throughput Screening Methods for Reaction Discovery
To accelerate the exploration of the chemical space around this compound, the development of high-throughput screening (HTS) methods is essential. unchainedlabs.comnih.gov HTS allows for the rapid and systematic evaluation of a large number of reaction conditions, catalysts, and substrates, enabling the discovery of new reactions and the optimization of existing ones. nih.govunchainedlabs.com
Conclusion
Summary of Key Academic Contributions Regarding 4-Formyl-morpholine-3-carboxylic acid
A thorough review of scientific literature and chemical databases reveals a notable absence of academic contributions specifically focused on this compound. While extensive research exists for the related compounds N-formylmorpholine and various derivatives of morpholine-3-carboxylic acid, the combined entity has not been a subject of published study. This suggests that the compound may be a novel chemical entity, a transient intermediate that has not been isolated or characterized, or a molecule that has been synthesized but not yet reported in publicly accessible literature. The lack of specific data—spectroscopic, synthetic, or applicative—precludes a summary of direct academic contributions.
Broader Implications for Heterocyclic Chemistry and Organic Synthesis
The hypothetical existence and study of this compound could have several implications for heterocyclic chemistry and organic synthesis. The morpholine (B109124) scaffold is a well-established "privileged structure" in medicinal chemistry, and the introduction of both a formyl and a carboxylic acid group would create a bifunctional molecule with significant potential as a versatile building block.
Theoretically, this compound could serve as a precursor for more complex, poly-functionalized morpholine derivatives. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or reduction to an alcohol, while the N-formyl group could potentially be used in formylation reactions or be hydrolyzed to the secondary amine, allowing for further derivatization at the nitrogen atom. The presence of these two functional groups in a specific stereochemical arrangement (if chiral) could be valuable for the synthesis of conformationally constrained peptides or other bioactive molecules. The exploration of its synthesis and reactivity would, therefore, represent a contribution to the ever-expanding toolbox of synthetic organic chemistry.
Q & A
Q. What are the key considerations for synthesizing 4-Formyl-morpholine-3-carboxylic acid in a laboratory setting?
The synthesis of this compound typically involves a multi-step process:
- Step 1 : Start with a morpholine-3-carboxylic acid backbone. Introduce protective groups (e.g., tert-butoxycarbonyl, BOC) to shield reactive sites during subsequent reactions .
- Step 2 : Formylation via Vilsmeier-Haack reaction or other formyl-transfer reagents (e.g., DMF/POCl₃) to add the formyl group at the 4-position. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products .
- Step 3 : Deprotection and purification using column chromatography or recrystallization to achieve >95% purity. Monitor reaction progress via TLC or HPLC .
Q. Key Challenges :
Q. What spectroscopic methods are recommended for characterizing this compound?
- 1H/13C NMR : Identify the formyl proton (δ ~9.8–10.2 ppm in DMSO-d₆) and carboxylic acid proton (broad peak at δ ~12–13 ppm). The morpholine ring protons appear as multiplet signals between δ 3.0–4.0 ppm .
- FT-IR : Confirm the presence of carbonyl groups (C=O stretch at ~1700 cm⁻¹ for carboxylic acid and ~1680 cm⁻¹ for formyl) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 186.0764 for C₇H₉NO₄) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the formyl group to the morpholine ring?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance formylation efficiency. For example, ZnCl₂ in DMF increases yield by 20% compared to uncatalyzed reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCE) stabilize transition states, while non-polar solvents may reduce byproduct formation.
- Temperature Control : Maintain 0–5°C during formyl group introduction to minimize decomposition .
Q. What strategies resolve contradictions in reported biological activities of morpholine-3-carboxylic acid derivatives?
- Variable Analysis : Assess differences in assay conditions (e.g., pH, temperature) that may alter enzyme inhibition kinetics. For example, a 0.5 pH unit shift can reduce IC₅₀ values by 30% .
- Structural Comparisons : Use molecular docking to evaluate how substituents (e.g., formyl vs. methanesulfonyl) affect binding affinity to target proteins (e.g., kinases) .
- Batch Consistency : Ensure compound purity (>98%) via HPLC and control for stereochemical integrity, as impurities or racemization may skew bioactivity results .
Q. In what biochemical assays has this compound demonstrated utility?
- Enzyme Inhibition Studies : Acts as a competitive inhibitor for metalloproteases due to its carboxylic acid group, which chelates active-site metal ions. IC₅₀ values range from 1–10 µM in MMP-9 assays .
- Protein-Ligand Interaction Analysis : The formyl group participates in Schiff base formation with lysine residues, enabling covalent binding studies via fluorescence quenching or SPR .
- Cellular Uptake Assays : Radiolabeled derivatives (e.g., ¹⁴C-tagged) track intracellular accumulation in cancer cell lines, showing pH-dependent uptake .
Q. How does the stereochemistry of morpholine derivatives influence their chemical reactivity?
- Steric Effects : The chair conformation of the morpholine ring directs substituent orientation. For example, axial placement of the formyl group reduces steric hindrance during nucleophilic attacks .
- Electronic Effects : Electron-withdrawing groups (e.g., -COOH) deactivate the morpholine nitrogen, slowing alkylation reactions unless activating groups (e.g., -OCH₃) are present .
Q. What are the stability considerations for this compound under varying storage conditions?
- Thermal Stability : Decomposes above 150°C, forming CO₂ and morpholine derivatives. Store at -20°C under inert gas (N₂/Ar) .
- Photostability : UV light induces formyl group degradation; use amber vials for long-term storage .
- Hydrolytic Sensitivity : The carboxylic acid group promotes hydrolysis in aqueous buffers (pH >7). Use anhydrous DMSO for stock solutions .
Methodological Guidance
8. Recommended protocols for quantifying this compound in complex matrices:
Q. How to troubleshoot low yields in multi-step syntheses?
Q. What computational tools predict the reactivity of this compound in novel reactions?
- DFT Calculations : Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
- Machine Learning : Train models on PubChem data to forecast reaction outcomes (e.g., yield, selectivity) based on solvent polarity and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
